Mat2A-IN-5

MAT2A Enzyme Inhibition MTAP-Deletion

Researchers face reproducibility risks when substituting MAT2A inhibitors without validation due to divergent chemotypes and binding kinetics. Mat2A-IN-5 (WO2021254529A1) is a synthetic small-molecule MAT2A inhibitor with a distinct bicyclic heteroaromatic core (C17H12ClF3N2O, MW ~352.7). - **Application**: Suitable for early-stage qualitative experiments, proof-of-concept studies in MTAP-deficient cells, and as a chemotype comparator in pharmacological panels. - **Advantage**: Unique scaffold for structure-guided analoging and off-target effect deconvolution vs. AG-270 or PF-9366. - **Supply**: Available for immediate global shipping as a research-grade chemical.

Molecular Formula C17H12ClF3N2O
Molecular Weight 352.7 g/mol
Cat. No. B15587215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-5
Molecular FormulaC17H12ClF3N2O
Molecular Weight352.7 g/mol
Structural Identifiers
InChIInChI=1S/C17H12ClF3N2O/c1-22-13-9-16(24)23(14-5-3-2-4-12(14)18)15-8-10(17(19,20)21)6-7-11(13)15/h2-9,22H,1H3
InChIKeyLBNXSIOEOMAMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mat2A-IN-5 Chemical Profile and Key Characteristics


Mat2A-IN-5 is a synthetic, small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), disclosed as Compound 1 in patent WO2021254529A1 [1]. MAT2A is the extrahepatic isoform of the enzyme responsible for synthesizing the universal methyl donor S-adenosylmethionine (SAM) [2]. The compound is characterized as a potent MAT2A inhibitor and demonstrates specific anti-proliferative activity against MTAP-deficient cancer cells [1]. Its primary application lies in cancer research, particularly for tumors exhibiting homozygous deletion of the MTAP gene, a genetic alteration found in approximately 15% of all malignancies [2].

Synthetic lethal target validation in MTAP-deleted models

Early-stage chemical probe for MAT2A SAR exploration

Requires internal potency and selectivity characterization

Why Mat2A-IN-5 Substitution Needs Validation


MAT2A inhibitors are a chemically and mechanistically diverse class, and generic substitution is not feasible due to significant variations in potency, binding modality, selectivity, and in vivo properties. For instance, allosteric inhibitors like PF-9366 bind a site distinct from orthosteric compounds, leading to altered substrate affinity and turnover [1]. Furthermore, clinical candidates such as AG-270 demonstrate markedly different pharmacokinetic profiles and target engagement in vivo compared to preclinical tool compounds [2]. Mat2A-IN-5, as a discrete chemical entity from a patent series [3], possesses a unique structure-activity relationship (SAR) that dictates its specific potency and selectivity profile. Using a different inhibitor without direct comparative validation introduces a critical confounding variable, potentially leading to non-reproducible or misinterpreted results in experiments designed to interrogate the MAT2A-SAM-PRMT5 axis. The evidence presented below delineates the quantifiable performance of Mat2A-IN-5 and its comparators to guide precise experimental design and procurement.

Chemotype-dependent pharmacology

AG-270, PF-9366, and SCR-7952 differ in scaffold and binding kinetics; functional equivalence cannot be assumed.

Potency gap unverified

Biochemical IC50 and cellular selectivity data for Mat2A-IN-5 remain unpublished; working concentrations must be determined independently.

Off-target profile unknown

Lack of kinome-wide selectivity data introduces risk of confounding cellular effects in pathway studies.

Mat2A-IN-5 Comparative Analysis vs. Key Inhibitors


Unquantified Potency vs. PF-9366

The biochemical potency of Mat2A-IN-5, the specific compound disclosed as 'Compound 1' in patent WO2021254529A1, is compared to AG-270, a first-in-class oral MAT2A inhibitor that has advanced to clinical trials. While the exact IC50 of Mat2A-IN-5 was not publicly disclosed in the patent abstract, it is described as a 'potent' inhibitor within the same therapeutic context [1]. In contrast, AG-270, a key comparator, is reported to have a biochemical IC50 of 68 nM [2].

Potency Benchmarking
Class-level inference
IC50 not reported
Data gap prevents relative potency ranking; AG-270 14 nM, PF-9366 420 nM as reference only
Requires in-house biochemical IC50 determination
MAT2A Enzyme Inhibition MTAP-Deletion Synthetic Lethality

Shared Synthetic Lethality Mechanism

The binding mechanism of Mat2A-IN-5 is not specified in the available patent information. In contrast, the comparator PF-9366 is a well-characterized allosteric inhibitor that binds to a site overlapping with the MAT2B regulator [1]. Allosteric binding of PF-9366 or Mat2B alters the MAT2A active site, resulting in increased substrate affinity (Km for methionine decreases ~2-fold) and decreased enzyme turnover (kcat decreases ~8-fold) [1]. This distinct allosteric profile provides a clear mechanistic contrast to orthosteric SAM-competitive inhibitors like FIDAS-5 [2].

Mechanism Engagement
Class-level inference
Reported anti-proliferative in MTAP-null cells
Aligns with synthetic lethal phenotype; AG-270 reduced SAM 54–70% in trial context
Cellular IC50 and target engagement assays needed
MAT2A Allosteric Inhibition PF-9366 Binding Site

Bicyclic Core Differentiation Potential

Mat2A-IN-5 is reported to reduce the proliferative activity of MTAP-deficient cancer cells [1]. Specific anti-proliferative IC50 values for Mat2A-IN-5 are not available in the public abstract. For comparison, structurally related analogs provide quantitative benchmarks in the HCT116 MTAP-/- cell model: MAT2A-IN-10 demonstrates an IC50 of 75 ± 5 nM [2], while the advanced lead compound AZ-28 exhibits a less potent IC50 of 250 nM [3]. These values illustrate the range of cellular potency achievable within this chemical class and can serve as a reference point for evaluating the performance of Mat2A-IN-5 in similar assays.

Scaffold Differentiation
Supporting evidence
Bicyclic core distinct from 3H-pyrido[1,2-c]pyrimidin-3-one and tetrahydrobenzoimidazopyrazine series
Novel chemotype may offer unique binding mode; SAR characterization required
Reference IC50: Compound 30 18 nM, Compound 8 18 nM
MAT2A Cell Proliferation MTAP-Deletion HCT116

Mat2A-IN-5 Optimal Use Cases


Target Validation & Synthetic Lethality

Researchers investigating the MAT2A-PRMT5 axis can utilize Mat2A-IN-5 as a chemical probe to inhibit MAT2A and deplete SAM pools, thereby suppressing PRMT5-mediated symmetric dimethylation. This compound is particularly suited for experiments in MTAP-null cell lines, where SAM levels are already compromised due to MTA accumulation [1]. The use of Mat2A-IN-5 in these models can help identify novel synthetic lethal partners or validate genetic dependencies associated with MTAP loss [1].

Chemical Probe for SAR Exploration

Mat2A-IN-5 serves as a valuable tool in comparative pharmacology studies designed to dissect the SAR of MAT2A inhibition. Its unique chemical structure, as disclosed in patent WO2021254529A1 [1], can be directly compared to other tool compounds like PF-9366 (allosteric) [2] or FIDAS-5 (orthosteric) [3] in parallel biochemical and cellular assays. This approach enables the delineation of which downstream signaling effects are due to MAT2A catalytic inhibition versus potential off-target liabilities or specific binding-mode phenomena.

Comparative Selectivity Pharmacology

The patent literature explicitly links Mat2A-IN-5 to cancers with elevated MAT2A expression, including gastric, colon, liver, and pancreatic tumors [1]. Researchers focusing on these specific cancer types can employ Mat2A-IN-5 to investigate the role of MAT2A in disease progression, metastasis, or resistance to standard-of-care chemotherapies. By inhibiting MAT2A, the compound can be used to assess the reliance of these cancer cells on the methionine cycle for survival and proliferation.

In Vitro Proof-of-Concept Studies for Novel MAT2A-Targeted Combination Therapies

The specific inhibition of MAT2A with Mat2A-IN-5 provides a rational basis for designing combination therapy experiments. For example, combining MAT2A inhibition with agents that further disrupt nucleotide metabolism or induce replication stress may result in enhanced anti-tumor effects. This compound is an ideal reagent for initial in vitro screening to identify synergistic drug interactions, particularly in MTAP-deleted contexts where MAT2A dependency is heightened [1].

Application
Selection Property
Validation Focus
MTAP-deletion synthetic lethality studies
Qualitative pathway engagement
MTAP-null cell proliferation endpoint
MAT2A chemical probe development
Novel bicyclic scaffold
Structure-activity relationship profiling
MAT2A inhibitor selectivity panel
Chemotype-dependent response
Off-target effect deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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